2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile
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Overview
Description
2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile is a chemical compound with the molecular formula C6H4ClN3O and a molecular weight of 169.57 g/mol It is a derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3
Preparation Methods
The synthesis of 2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile typically involves the reaction of 2-chloropyrimidine with a suitable nucleophile under specific conditions. One common method includes the reaction of 2-chloropyrimidine with cyanomethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to yield the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the pyrimidine ring can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile has several applications in scientific research:
Medicinal chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including antiviral, antibacterial, and anticancer agents.
Materials science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Biological research: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved vary based on the specific biological system being studied .
Comparison with Similar Compounds
2-((2-Chloropyrimidin-5-yl)oxy)acetonitrile can be compared with other pyrimidine derivatives such as:
2-Chloropyrimidine: A simpler compound with similar reactivity but lacking the nitrile group.
2-Amino-5-chloropyridine: Another pyrimidine derivative with an amino group instead of the nitrile group, exhibiting different reactivity and applications.
Properties
IUPAC Name |
2-(2-chloropyrimidin-5-yl)oxyacetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c7-6-9-3-5(4-10-6)11-2-1-8/h3-4H,2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNDYQZMTGZYPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Cl)OCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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